Isophthalic acid, diisobutyl ester

説明

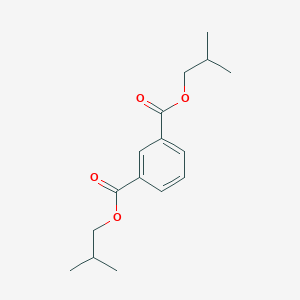

Isophthalic acid, diisobutyl ester (IUPAC name: 1,3-benzenedicarboxylic acid bis(2-methylpropyl) ester) is a hypothetical ester derivative of isophthalic acid (meta-benzenedicarboxylic acid). Isophthalic acid itself is a key monomer in high-performance polymers (e.g., PET resins, coatings) due to its thermal stability and chemical resistance . For this reason, the following comparison will center on DIBP and structurally similar phthalate esters.

特性

CAS番号 |

1528-64-9 |

|---|---|

分子式 |

C16H22O4 |

分子量 |

278.34 g/mol |

IUPAC名 |

bis(2-methylpropyl) benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-6-5-7-14(8-13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3 |

InChIキー |

LKUXNJPSPNDDLI-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)C1=CC(=CC=C1)C(=O)OCC(C)C |

正規SMILES |

CC(C)COC(=O)C1=CC(=CC=C1)C(=O)OCC(C)C |

他のCAS番号 |

1528-64-9 |

製品の起源 |

United States |

科学的研究の応用

Plasticizers in Polymer Production

One of the primary uses of IDBE is as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Plasticizers enhance the flexibility, workability, and durability of plastics. IDBE's low volatility ensures that it remains effective over time, making it suitable for long-lasting applications such as:

- Automotive parts

- Wire and cable insulation

- Flooring materials

The addition of IDBE to these materials improves their mechanical properties and resistance to environmental stressors.

Coatings and Adhesives

IDBE is also employed in the formulation of coatings and adhesives . Its compatibility with various resins allows for enhanced adhesion properties and improved film formation. This application is critical in sectors such as:

- Construction : For protective coatings on buildings and infrastructure.

- Consumer goods : In adhesives used for packaging and assembly.

The use of IDBE in these formulations can lead to improved performance characteristics such as adhesion strength and resistance to moisture.

Polyester Polyols Production

Recent studies have explored the production of polyester polyols using IDBE as a precursor. For instance, a method involving the reaction of IDBE with oligoethylene glycol has demonstrated significant improvements in the properties of rigid polyurethane (PUR) foams:

- Flame Resistance : The incorporation of IDBE enhances flame retardancy.

- Thermal Conductivity : The resulting foams exhibit lower thermal conductivity compared to conventional formulations .

This application highlights the potential for IDBE to contribute to safer building materials.

Environmental Impact Studies

Research has also focused on the environmental impact of phthalates, including IDBE. Studies indicate that while IDBE is less toxic compared to other phthalates, concerns regarding bioaccumulation in aquatic species have been raised . Monitoring programs are essential to evaluate its environmental presence and effects.

化学反応の分析

Catalyzed Esterification

-

Catalysts : Tin(II) salts, bismuth(II) salts, titanium tetraalkoxylates, or sulfuric acid are commonly used .

-

Conditions :

-

Mechanism : Acid catalysis protonates the carbonyl oxygen, enhancing nucleophilic attack by isobutanol. Water is removed via azeotropic distillation to drive equilibrium .

Hydrolysis Reactions

Diisobutyl isophthalate undergoes hydrolysis under acidic or basic conditions, yielding isophthalic acid and isobutanol:

Acid-Catalyzed Hydrolysis

-

Mechanism :

Base-Promoted Hydrolysis (Saponification)

-

Products : Disodium isophthalate and isobutanol.

-

Key Feature : Irreversible due to deprotonation of the carboxylic acid .

Example :

Environmental Degradation

Diisobutyl isophthalate undergoes multiple degradation pathways in the environment:

Photodegradation

-

Conditions : Sunlight (UV exposure).

-

Products : Phthalic acid, isobutyraldehyde, and carboxylic acids .

-

Half-life : Varies with light intensity; reported degradation >50% within 72 hours under simulated sunlight .

Biodegradation

| Medium | Degradation Rate (%/day) | Key Metabolites | Source |

|---|---|---|---|

| Aerobic soil | 12–18 | Isobutanol, CO₂ | |

| Aquatic | 8–10 | Phthalic acid, aldehydes |

Oxidation Reactions

Thermal Decomposition

類似化合物との比較

Structural and Physical Properties

Phthalate esters differ in alkyl chain length, branching, and substitution patterns, which influence their physical properties and applications. Below is a comparison of DIBP with common phthalates:

Key Observations :

- Branching vs. Linearity : DIBP’s isobutyl groups reduce crystallinity compared to linear DBP, enhancing compatibility with polymers like PVC .

- Molecular Weight and Volatility : DEHP’s higher molecular weight and longer alkyl chains lower its volatility, making it suitable for high-temperature applications .

Environmental and Health Impacts

Key Findings :

- Degradation Pathways: Phthalates like DIBP undergo microbial degradation to intermediates like phthalic acid and 9,10-anthraquinone .

Q & A

How can researchers ensure accurate identification of diisobutyl isophthalate in experimental settings?

Methodological Answer:

Accurate identification requires a combination of analytical techniques. Use nuclear magnetic resonance (NMR) to confirm the ester linkages and branching patterns, Fourier-transform infrared spectroscopy (FTIR) to verify carbonyl (C=O) and ester (C-O) functional groups, and gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation. Cross-reference the compound’s CAS number (84-69-5) and synonyms (e.g., 1,2-benzenedicarboxylic acid bis(2-methylpropyl) ester) to avoid misidentification . Additionally, consult authoritative databases like the NIST Chemistry WebBook for spectral libraries and thermodynamic properties .

What methodologies optimize the synthesis of diisobutyl isophthalate in laboratory conditions?

Methodological Answer:

Synthesis optimization involves:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic catalysts (lipases) can improve esterification efficiency.

- Solvent systems : Use non-polar solvents (e.g., toluene) to facilitate azeotropic removal of water, shifting equilibrium toward product formation.

- Temperature control : Maintain 110–130°C for optimal reaction kinetics without thermal degradation .

- Stoichiometric ratios : A molar excess of isobutanol (1.5:1 relative to isophthalic acid) enhances yield. Post-synthesis, purify via vacuum distillation or column chromatography, and validate purity using HPLC .

How should researchers resolve contradictions in toxicity data across studies on diisobutyl isophthalate?

Methodological Answer:

Address discrepancies by:

Reviewing experimental designs : Compare exposure durations, concentrations, and model organisms (e.g., rodents vs. zebrafish). For example, oral LD₅₀ values >5,000 mg/kg in rats may conflict with chronic ecotoxicity studies showing algal growth inhibition at lower concentrations .

Assessing metabolite analysis : Degradation products (e.g., mono-isobutyl phthalate) may contribute to toxicity but are often unreported. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify metabolites .

Meta-analysis : Apply statistical tools to aggregate data from EPA ProQuest databases (1900–2019, n = 3,040 studies) while controlling for publication bias .

What advanced analytical techniques are recommended for detecting environmental degradation products of diisobutyl isophthalate?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Identifies low-abundance degradation products (e.g., hydroxylated or oxidized derivatives) in soil or water samples.

- Environmental simulation chambers : Replicate UV exposure and microbial activity to study photodegradation and biodegradation pathways .

- Isotope labeling : Use ¹³C-labeled diisobutyl isophthalate to track metabolite formation in controlled ecosystems .

How can ecotoxicology studies be designed to assess the long-term impacts of diisobutyl isophthalate on aquatic ecosystems?

Methodological Answer:

- Multi-species assays : Test acute (48-hr LC₅₀) and chronic (21-day NOEC) effects on Daphnia magna, algae (Pseudokirchneriella subcapitata), and fish (Danio rerio) to capture trophic-level impacts .

- Sediment-water partitioning : Measure the compound’s adsorption coefficient (Kd) to predict bioavailability in benthic environments.

- Metabolomic profiling : Use GC × GC-TOFMS to identify endocrine-disrupting metabolites in exposed organisms .

What safety protocols are critical when handling diisobutyl isophthalate in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and NIOSH-approved respirators (N95) to prevent inhalation of aerosols .

- Ventilation : Conduct reactions in fume hoods with airflow ≥100 ft/min.

- Spill management : Absorb spills with vermiculite and dispose as hazardous waste under EPA guidelines (40 CFR 261.24) .

- First aid : For eye exposure, irrigate with water for 15 minutes; for ingestion, administer activated charcoal (1 g/kg body weight) .

What computational tools aid in predicting the physicochemical properties of diisobutyl isophthalate?

Methodological Answer:

- Quantitative structure-activity relationship (QSAR) models : Predict log Kow (octanol-water coefficient) and biodegradability using software like EPI Suite™.

- Density functional theory (DFT) : Calculate thermodynamic properties (e.g., enthalpy of sublimation, ΔsubH°) for crystallization studies .

- Molecular dynamics simulations : Model diffusion coefficients in polymer matrices to study plasticizer efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。